![molecular formula C9H17F2NO2 B2665195 2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol CAS No. 1997216-16-6](/img/structure/B2665195.png)
2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol
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Overview
Description
“2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol” is a chemical compound with the CAS Number: 2126160-64-1 . It has a molecular weight of 259.72 . The compound is also known by its IUPAC name, 2-((1-(aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19F2NO2.ClH/c11-9(12)8-1-3-10(7-13,4-2-8)15-6-5-14;/h8-9,14H,1-7,13H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Molecular Structure and Interactions
Research by Odabaşoǧlu et al. (2003) on related compounds explores the molecular structures and interactions, such as hydrogen bonding and tautomeric forms, which are fundamental in understanding the chemical behavior and reactivity of complex organic molecules like 2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol. The study highlights the importance of these interactions in the stabilization of molecular structures and the formation of crystal lattices, which are critical in the design and synthesis of new materials (Odabaşoǧlu, Albayrak, Büyükgüngör, & Lönnecke, 2003).
Synthetic Chemistry and Catalysis
Patra et al. (2021) describe a metal-free photosensitization protocol for the installation of amine and alcohol functionalities into alkene feedstocks in a single step. This process, relevant to the synthesis of structures similar to 2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol, showcases the efficiency of using bifunctional reagents for synthesizing complex molecules with precise regioselectivity. Such advancements are pivotal in the development of new pharmaceuticals, agrochemicals, and materials (Patra, Das, Daniliuc, & Glorius, 2021).
Materials Science and Polymer Chemistry
The research on azo polymers by Meng et al. (1996) explores the synthesis and properties of materials with specific optical storage capabilities. Azo polymers, similar in complexity to 2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol, demonstrate how organic compounds can be engineered for high-tech applications, such as reversible optical storage. These materials are crucial for advancing technologies in data storage and photonic devices (Meng, Natansohn, Barrett, & Rochon, 1996).
Analytical and Biochemical Applications
Tsien (1980) discusses the development of new calcium indicators and buffers with high selectivity against magnesium and protons, which are essential tools in biological research for studying cellular processes. These compounds, related to 2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol, exemplify the application of organic chemistry in creating tools that aid in the understanding of complex biological systems (Tsien, 1980).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-[1-(aminomethyl)-4,4-difluorocyclohexyl]oxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO2/c10-9(11)3-1-8(7-12,2-4-9)14-6-5-13/h13H,1-7,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLCOFRKQRHPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CN)OCCO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol |
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